molecular formula C10H12N4OS B2857322 2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 99967-87-0

2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2857322
CAS No.: 99967-87-0
M. Wt: 236.29
InChI Key: WSJOLTWQVWYJMI-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused thiazolopyrimidine core, a privileged scaffold frequently found in biologically active compounds . The incorporation of the piperidin-1-yl moiety at the 2-position is a critical structural modification, as nitrogen-containing heterocycles like piperidine are known to enhance pharmacokinetic properties and target binding affinity . This scaffold is extensively investigated for its potential as an adenosine receptor antagonist, particularly targeting the A 2A subtype . Adenosine A 2A receptor antagonists represent a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, and are also emerging as novel agents in cancer immunotherapy to counteract tumor-induced immunosuppression . The thiazolo[4,5- d ]pyrimidine core structure allows for versatile synthetic decoration at multiple positions, enabling researchers to explore diverse structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets . The compound is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-piperidin-1-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c15-9-7-8(11-6-12-9)13-10(16-7)14-4-2-1-3-5-14/h6H,1-5H2,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJOLTWQVWYJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99967-87-0
Record name 2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enethioamide with hydrazonoyl chlorides under reflux in ethanol in the presence of triethylamine . Another method includes the treatment of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in DMF, in the presence of KOH, at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Key Observations:

Substituent Size and Ring Structure: Piperidine (6-membered) vs. pyrrolidine (5-membered) substituents alter steric effects and conformational flexibility. The piperidine moiety in the target compound may provide stronger receptor binding compared to pyrrolidine analogs .

Pharmacological Diversity :

  • JWX-A0108 demonstrates α7 nAChR modulation, highlighting the scaffold’s applicability in CNS disorders .
  • The 3-methylpiperidine analog’s β-adrenergic antagonism underscores substituent-driven selectivity for cardiovascular targets .

Bulky aryl groups (e.g., in K286-4292) may reduce solubility but enhance target specificity .

Physicochemical Properties and Commercial Availability

  • This compound: Limited commercial data, but analogs like the 4-ethylpiperazine derivative are available from American Elements (purity up to 99.999%) and CymitQuimica (priced at €391/50 mg) .
  • Synthetic Routes: Thiazolo[4,5-d]pyrimidinones are typically synthesized via cyclization of thiazole-2-thiones with acetic anhydride, as demonstrated in related compounds .

Biological Activity

2-(Piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4OSC_{10}H_{12}N_{4}OS with a molecular weight of 236.29 g/mol. Its structure features a thiazole and pyrimidine ring system which is crucial for its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many derivatives have shown potent inhibitory activity against enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections respectively.
  • Antibacterial Activity : Compounds similar to this compound have demonstrated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and its derivatives:

Activity Target IC50 Value Reference
Acetylcholinesterase InhibitionEnzyme0.63 µM
Antibacterial ActivitySalmonella typhiModerate
Antibacterial ActivityBacillus subtilisStrong
Urease InhibitionEnzymeStrong

Case Study 1: Antibacterial Screening

A study synthesized various derivatives of piperidine and evaluated their antibacterial properties. The results indicated that several compounds exhibited potent activity against Salmonella typhi and Bacillus subtilis, suggesting the potential for developing new antibacterial agents based on this scaffold .

Case Study 2: Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, derivatives of the thiazolo-pyrimidine structure were tested for their ability to inhibit acetylcholinesterase. The most active compounds demonstrated IC50 values significantly lower than those of standard inhibitors, highlighting their potential therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine ring and substitutions on the thiazole or pyrimidine moieties can significantly influence biological activity. For instance:

  • Substituents on the piperidine ring enhance binding affinity to target enzymes.
  • Variations in the thiazole/pyrimidine rings affect antibacterial potency.

Q & A

Q. Basic

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., piperidinyl protons at δ 1.5–3.0 ppm; thiazole protons at δ 7.2–8.1 ppm).
    • IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and thiazole ring vibrations at 600–800 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.
  • Melting Point : Consistency with literature data (±2°C) ensures purity .

What methodological approaches optimize reaction yields and selectivity during synthesis?

Q. Advanced

  • Parameter Screening : Use design-of-experiments (DoE) to optimize:
    • Temperature : Higher temperatures (e.g., 100°C) accelerate cyclization but risk decomposition.
    • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • In-line Analytics : Monitor reactions via LC-MS to identify byproducts (e.g., over-substituted derivatives) .

How can contradictions in pharmacological data for this compound be resolved?

Q. Advanced

  • Comparative SAR Studies : Compare activity of analogs (e.g., morpholin-4-yl or thiomorpholin-4-yl derivatives) to identify structural determinants of antiviral or anticancer activity.
  • Target Validation : Use CRISPR knockout models to confirm interactions with suspected targets (e.g., viral polymerases or kinases).
  • Dose-Response Curves : Assess EC₅₀/IC₅₀ values across multiple cell lines to rule out off-target effects .

What strategies improve the compound’s thermal stability for long-term storage?

Q. Advanced

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C).
  • Formulation : Lyophilize with stabilizers (e.g., trehalose) to prevent hydrolysis.
  • Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance ring stability .

How are purity and degradation products assessed during stability studies?

Q. Advanced

  • HPLC-PDA/MS : Detect impurities at ≥0.1% levels; degradation products (e.g., hydrolyzed carbonyls) are identified via MS/MS fragmentation.
  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to simulate aging.
  • Quantitative NMR (qNMR) : Absolute purity determination using internal standards (e.g., maleic acid) .

What methodologies elucidate structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Fragment-Based Design : Synthesize analogs with systematic substituent variations (e.g., piperazine vs. piperidine) and test in bioassays.
  • Molecular Docking : Predict binding modes to targets (e.g., viral proteases) using AutoDock Vina or Schrödinger Suite.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the thiazole ring) using MOE or Phase .

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